Chlorotrianisene Exhibits 0.16 µM COX-1 Inhibition, an Off-Target Activity Not Found in Other Synthetic Estrogens
Chlorotrianisene potently inhibits cyclooxygenase-1 (COX-1) with an IC50 of 0.16 µM [1]. This off-target activity is not reported for other synthetic estrogens, which instead tend to promote platelet aggregation [1]. The clinical relevance of this inhibition was confirmed in whole human blood platelet aggregation assays, where chlorotrianisene demonstrated potency comparable to indomethacin (50 µM achieving 50% inhibition) and superior to acetylsalicylic acid (250 µM achieving 42-48% inhibition) [1].
| Evidence Dimension | COX-1 enzyme inhibition (IC50) and platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 0.16 µM; inhibited platelet aggregation with potency indistinguishable from 50 µM indomethacin and greater than 250 µM acetylsalicylic acid |
| Comparator Or Baseline | Other synthetic estrogens (e.g., diethylstilbestrol, tamoxifen) do not inhibit COX-1 and may promote platelet aggregation; indomethacin (50 µM, 50% inhibition); acetylsalicylic acid (250 µM, 42-48% inhibition) |
| Quantified Difference | COX-1 IC50 = 0.16 µM (vs. no inhibition for other synthetic estrogens); platelet aggregation inhibition comparable to indomethacin |
| Conditions | In vitro COX-1 enzyme assay; ex vivo collagen-induced platelet aggregation in whole human blood from six healthy donors |
Why This Matters
For procurement in cardiovascular or inflammation research, this unique COX-1 inhibitory activity distinguishes chlorotrianisene from other estrogenic compounds and may explain its specific side-effect profile.
- [1] Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. View Source
